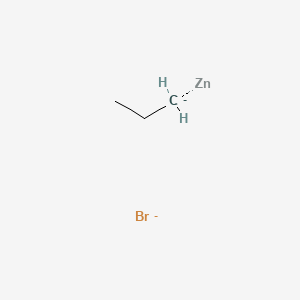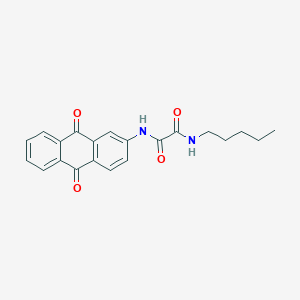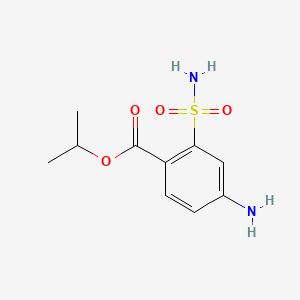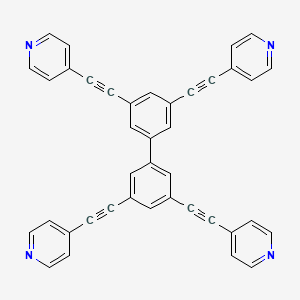
Propane;ZINC;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane;ZINC;bromide, also known as 1-bromopropane, is an organobromine compound with the chemical formula C3H7Br. It is a colorless liquid that is used in various industrial applications. The compound is a primary alkyl halide, where a bromine atom is attached to the first carbon of the propane chain.
Métodos De Preparación
1-bromopropane can be synthesized through several methods:
From Propanol: One common method involves the reaction of propanol with hydrobromic acid (HBr) in the presence of sulfuric acid. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of propanol is replaced by a bromine atom.
From Propane: Another method involves the free radical bromination of propane using bromine (Br2) under ultraviolet light. This method is less selective and can produce multiple brominated products.
Industrial Production: Industrially, 1-bromopropane is produced by the reaction of propane with bromine in the presence of a catalyst, such as iron or aluminum bromide, to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
1-bromopropane undergoes several types of chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3). For example, reacting with sodium hydroxide (NaOH) produces propanol.
Elimination Reactions: It can undergo elimination reactions to form propene. This is typically achieved by heating with a strong base, such as potassium hydroxide (KOH).
Reduction Reactions: 1-bromopropane can be reduced to propane using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-bromopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other organobromine compounds.
Biology: It is used in the study of enzyme mechanisms and as a solvent in various biochemical applications.
Medicine: It has been investigated for its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: It is used as a solvent for adhesives, degreasing agents, and in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-bromopropane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can disrupt normal cellular functions, leading to cytotoxic effects. The compound’s reactivity is primarily due to the presence of the bromine atom, which is a good leaving group in substitution and elimination reactions.
Comparación Con Compuestos Similares
1-bromopropane can be compared with other alkyl halides, such as:
1-chloropropane: Similar in structure but contains a chlorine atom instead of bromine. It is less reactive due to the stronger C-Cl bond.
2-bromopropane: An isomer where the bromine atom is attached to the second carbon. It has different reactivity and physical properties.
1-iodopropane: Contains an iodine atom, making it more reactive due to the weaker C-I bond.
1-bromopropane is unique due to its balance of reactivity and stability, making it useful in various chemical reactions and industrial applications.
Propiedades
Fórmula molecular |
C3H7BrZn-2 |
|---|---|
Peso molecular |
188.4 g/mol |
Nombre IUPAC |
propane;zinc;bromide |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;/p-1 |
Clave InChI |
WHVWHUDWVXEZHM-UHFFFAOYSA-M |
SMILES canónico |
CC[CH2-].[Zn].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)










![6-Chloro-1-ethyl-1H-benzo[cd]indol-2-one](/img/structure/B13738359.png)
